6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride

Catalog No.
S15858156
CAS No.
M.F
C8H14Cl3N3
M. Wt
258.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihy...

Product Name

6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;trihydrochloride

Molecular Formula

C8H14Cl3N3

Molecular Weight

258.6 g/mol

InChI

InChI=1S/C8H11N3.3ClH/c1-3-9-4-2-8-7(1)5-10-6-11-8;;;/h5-6,9H,1-4H2;3*1H

InChI Key

JZEWMDACUINMOG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=NC=NC=C21.Cl.Cl.Cl

6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride is a bicyclic compound characterized by a fused pyrimidine and azepine ring system. Its molecular formula is C8H11N3C_8H_{11}N_3, and it has a molecular weight of approximately 149.197 g/mol. This compound is notable for its structural uniqueness, which contributes to its potential biological activities and applications in medicinal chemistry .

, including:

  • Oxidation: It can be oxidized to form different derivatives, potentially altering its biological activity.
  • Reduction: Reduction reactions can modify the nitrogen atoms within the ring system, affecting its reactivity and properties.
  • Substitution: The compound can undergo substitution reactions at various positions on the ring system, leading to the formation of new derivatives with altered functionalities.

6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride has shown promise in several biological activities:

  • Inhibition of cAMP-phosphodiesterase: This property supports adenosine inhibition of thrombocytopenia, which may have implications for cardiovascular health.
  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties, making it a candidate for further investigation in cancer therapeutics.
  • Antioxidant and Antihypertensive Effects: Its potential as an antioxidant and antihypertensive agent has also been explored, indicating a broad spectrum of biological activities .

The synthesis of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine typically involves multicomponent condensation reactions. A common method includes:

  • Condensation of Formaldehyde with Uracil Analogs: This reaction occurs in the presence of amines under catalytic conditions in either basic or acidic media. The use of microwave-assisted synthesis has been noted for its efficiency and environmental benefits in industrial production .

Research indicates that 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride interacts with specific biological pathways. Studies have shown that it can act as a bioisosteric replacement for piperazine-urea structures in drug design. This has led to the discovery of novel antagonists targeting TRPV1 channels with good potency both in vitro and in vivo . Such interactions highlight its potential utility in developing new therapeutic agents.

Several compounds share structural similarities with 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride. Here are some notable examples:

Compound NameStructure TypeSimilarityUnique Features
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidinePyrido-pyrimidine0.98Contains a pyridine ring fused with a pyrimidine ring
5,6-Dihydro-1H-pyrido[3',2':4,5]pyrimidin-2-oneDihydropyrido-pyrimidine0.88Features a different fusion pattern
5-Methyl-6H-pyrrolo[2,3-d]pyrimidinePyrrolo-pyrimidine0.67Incorporates a pyrrole ring
5H-Pyrimido[4,5-b]quinolin-6-onePyrimido-quinoline0.70Combines features of both pyrimidine and quinoline rings

Uniqueness: The distinct fused ring structure and specific positioning of nitrogen atoms in 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine provide it with unique chemical and biological properties that differentiate it from other similar compounds. Its potential applications in pharmacology further underscore its significance within this class of compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

257.025331 g/mol

Monoisotopic Mass

257.025331 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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